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molecular formula C7H4F3NO2S B1587131 4-(Trifluoromethylthio)nitrobenzene CAS No. 403-66-7

4-(Trifluoromethylthio)nitrobenzene

Cat. No. B1587131
M. Wt: 223.17 g/mol
InChI Key: ILLBHPYCTYQBQI-UHFFFAOYSA-N
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Patent
US04411912

Procedure details

To p-nitrophenyl trifluoromethyl sulfide (3.0 g) in absolute ethanol (30 ml) is added Adams catalyst (Pt2O, 0.026 g). The mixture is hydrogenated in a Parr vessel at 50 lbs/sq. in. for about 15 min. The reaction is worked up by filtering through Celite and evaporating to yield p-aminophenyl trifluoromethyl sulfide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)([F:4])[F:3]>C(O)C.O=[Pt]=O>[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)([F:4])[F:3]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(F)(F)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.026 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering through Celite
CUSTOM
Type
CUSTOM
Details
evaporating

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(F)(F)SC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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